molecular formula C8H9NO3S B2934981 3-(Thiophen-3-ylformamido)propanoic acid CAS No. 940781-41-9

3-(Thiophen-3-ylformamido)propanoic acid

Cat. No.: B2934981
CAS No.: 940781-41-9
M. Wt: 199.22
InChI Key: JVQPEIWAULPLAF-UHFFFAOYSA-N
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Description

3-(Thiophen-3-ylformamido)propanoic acid is an organic compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol It is characterized by the presence of a thiophene ring, an amide group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-ylformamido)propanoic acid typically involves the reaction of thiophene-3-carboxylic acid with appropriate reagents to introduce the formamido and propanoic acid groups. One common method involves the use of formamide and a suitable catalyst under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-ylformamido)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Thiophen-3-ylformamido)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-ylformamido)propanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and amide group play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-3-ylformamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring provides aromatic stability, while the formamido and propanoic acid groups offer versatility in chemical reactions and potential biological activity .

Properties

IUPAC Name

3-(thiophene-3-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c10-7(11)1-3-9-8(12)6-2-4-13-5-6/h2,4-5H,1,3H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQPEIWAULPLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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